tert-Butyl [3-(Hydroxymethyl)phenyl] Carbonate
Description
Properties
Molecular Formula |
C12H16O4 |
|---|---|
Molecular Weight |
224.25 g/mol |
IUPAC Name |
tert-butyl [3-(hydroxymethyl)phenyl] carbonate |
InChI |
InChI=1S/C12H16O4/c1-12(2,3)16-11(14)15-10-6-4-5-9(7-10)8-13/h4-7,13H,8H2,1-3H3 |
InChI Key |
RYIPSFBPFONKQX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)OC1=CC=CC(=C1)CO |
Origin of Product |
United States |
Preparation Methods
Method 1: Direct Carbonate Formation
- Starting Material : 3-Hydroxymethylphenol
- Reagents : Di-tert-butyl dicarbonate (Boc2O), base (e.g., triethylamine or pyridine)
- Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF)
- Conditions : Room temperature, stirring for several hours
- Purification : Column chromatography
This method involves the direct reaction of 3-hydroxymethylphenol with di-tert-butyl dicarbonate in the presence of a base to form the carbonate.
Method 2: Two-Step Synthesis via Phenol Activation
- Starting Material : 3-Hydroxymethylphenol
- Step 1 : Activation with a chloroformate (e.g., phosgene or chloroformic acid) to form a chloroformate intermediate.
- Step 2 : Reaction with tert-butanol in the presence of a base.
- Solvent : DCM or THF
- Conditions : Cooling (e.g., ice bath) for the first step, then room temperature for the second step.
- Purification : Column chromatography
This method involves activating the phenol group before introducing the tert-butyl moiety.
Analysis of Preparation Methods
| Method | Starting Material | Reagents | Solvent | Conditions | Yield |
|---|---|---|---|---|---|
| Direct | 3-Hydroxymethylphenol | Boc2O, Et3N | DCM/THF | RT, several hours | High |
| Two-Step | 3-Hydroxymethylphenol | Chloroformate, t-BuOH, Et3N | DCM/THF | Ice bath, then RT | Moderate |
Research Findings
The direct method is generally preferred due to its simplicity and high yield. However, the two-step method can be useful when specific conditions or reagents are required for intermediate steps.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl [3-(Hydroxymethyl)phenyl] Carbonate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The carbonate ester can be reduced to the corresponding alcohol.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require catalysts such as palladium (Pd) and bases like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 3-(Carboxymethyl)phenyl carbonate.
Reduction: 3-(Hydroxymethyl)phenol and tert-butyl alcohol.
Substitution: Various substituted phenyl carbonates depending on the substituent used.
Scientific Research Applications
Chemistry
In organic synthesis, tert-Butyl [3-(Hydroxymethyl)phenyl] Carbonate is used as a protecting group for alcohols and phenols. It helps in the selective protection and deprotection of hydroxyl groups during multi-step synthesis .
Biology
The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals. It serves as an intermediate in the preparation of drugs and other bioactive compounds .
Medicine
This compound is involved in the synthesis of medicinal compounds, particularly those targeting specific enzymes and receptors. It is used in the development of drugs for various diseases .
Industry
In the industrial sector, the compound is used in the production of specialty chemicals and materials. It is also employed in the formulation of coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of tert-Butyl [3-(Hydroxymethyl)phenyl] Carbonate involves its ability to act as a protecting group for hydroxyl functionalities. It forms stable carbonate esters that can be selectively cleaved under mild conditions, allowing for the controlled release of the protected hydroxyl group. This property is particularly useful in organic synthesis and medicinal chemistry .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : tert-Butyl [3-(Hydroxymethyl)phenyl] Carbonate
- CAS No.: 95932-42-6
- Molecular Formula : C₁₂H₁₆O₄
- Molecular Weight : 224.25 g/mol .
Structural Features :
This compound consists of a phenyl ring substituted with a hydroxymethyl group (–CH₂OH) at the 3-position and a tert-butyl carbonate (–O(CO)O–C(CH₃)₃) group. The hydroxymethyl group enhances polarity and provides a site for further functionalization, while the bulky tert-butyl moiety offers steric protection, influencing stability and reactivity .
Physicochemical Properties :
| Property | Value |
|---|---|
| Density | 1.139 ± 0.06 g/cm³ |
| Boiling Point | 343.1 ± 34.0 °C (predicted) |
| Solubility | Likely polar solvents (e.g., DMSO, methanol) |
| Stability | Sensitive to hydrolysis under acidic/basic conditions |
The hydroxymethyl group increases hydrophilicity compared to non-hydroxylated analogs, making it suitable for pharmaceutical intermediates .
Comparison with Structurally Related Compounds
tert-Butyl Phenyl Carbonate (CAS 6627-89-0)
Key Differences :
Physicochemical Contrasts :
| Property | This compound | tert-Butyl Phenyl Carbonate |
|---|---|---|
| Molecular Weight | 224.25 g/mol | 194.23 g/mol |
| Functional Groups | Hydroxymethyl + carbonate | Carbonate only |
| Reactivity | Higher (due to –CH₂OH) | Lower |
| Applications | Drug synthesis intermediates | Protecting group in organic synthesis |
The absence of the hydroxymethyl group in tert-butyl phenyl carbonate reduces its polarity and utility in bioconjugation reactions .
tert-Butyl 4-Vinylphenyl Carbonate (CAS 87188-51-0)
Key Differences :
Functional Implications :
- Reactivity : The vinyl group enables polymerization or cross-linking, making it relevant in materials science (e.g., polymer coatings).
- Stability : More prone to radical-initiated reactions than the hydroxymethyl analog.
tert-Butyl Hydrogen Carbonate (BOC)
Key Differences :
Functional Contrasts :
- Role : Primarily serves as a protecting group for amines in peptide synthesis.
- Polarity : Less hydrophobic than the phenyl-containing analogs.
Comparison with Pharmacologically Active Analogs ()
Key Differences :
| Compound | Functional Groups | Applications |
|---|---|---|
| 5-CA-2-HM-MCBX | Benzoic acid, hydroxymethyl, methoxy | Drug candidates (higher polarity for bioavailability) |
| tert-Butyl [3-(HM)Ph] Carbonate | Hydroxymethyl + carbonate | Intermediate synthesis |
Substituent Impact :
- Hydroxymethyl : Increases solubility and reactivity (e.g., esterification, oxidation).
- Vinyl : Enables polymerization but reduces thermal stability.
- tert-Butyl : Enhances steric protection but reduces solubility in water.
Biological Activity
tert-Butyl [3-(Hydroxymethyl)phenyl] carbonate, also known as tert-Butyl (3-(hydroxymethyl)phenyl)carbamate, is a carbonate ester with significant potential for biological activity due to its structural characteristics. This compound has garnered attention in pharmaceutical research, particularly for its interactions with enzymes and potential therapeutic applications.
- Chemical Formula : CHO
- Molecular Weight : Approximately 224.25 g/mol
- CAS Number : 95932-42-6
- Hydrophobicity : Moderate, suggesting good solubility in organic solvents, which is beneficial for biological assays and formulations.
Biological Activity Overview
The biological activity of this compound primarily involves its role as an enzyme inhibitor, particularly against cytochrome P450 enzymes. These enzymes are crucial for drug metabolism, and their inhibition can lead to significant pharmacokinetic interactions with various pharmaceuticals.
Enzyme Inhibition
Research indicates that this compound inhibits cytochrome P450 enzymes, impacting drug metabolism pathways. This inhibition could potentially lead to increased plasma concentrations of co-administered drugs, necessitating further investigation into its pharmacological implications.
Comparative Analysis with Similar Compounds
A comparative analysis of structurally similar compounds highlights the unique properties of this compound. The following table summarizes key features of related compounds:
| Compound Name | CAS Number | Similarity Index | Key Features |
|---|---|---|---|
| tert-Butyl phenyl carbonate | 6627-89-0 | 0.87 | Lacks hydroxymethyl group; simpler structure |
| tert-Butyl 4-(hydroxymethyl)phenyl carbonate | 13509-27-8 | 0.87 | Hydroxymethyl at para position; similar reactivity |
| 4-Ethoxyphenyl 4-((butoxycarbonyl)oxy)benzoate | 16494-24-9 | 0.62 | Different functional groups; more complex |
This table illustrates how the specific positioning of the hydroxymethyl group in this compound contributes to its distinct biological activity.
Case Studies and Research Findings
-
Enzyme Interaction Studies :
- A study focused on the binding affinities and mechanisms of action for this compound revealed significant inhibition of cytochrome P450 enzymes. The research utilized various biochemical assays to quantify the degree of inhibition and elucidate the interaction dynamics at the molecular level.
-
Pharmacological Characterization :
- In vitro assays demonstrated that this compound exhibits selective inhibition patterns, which could be leveraged for therapeutic applications where modulation of drug metabolism is desired. The findings suggest a potential role in enhancing the efficacy of certain drugs by preventing their rapid metabolism.
-
Toxicological Assessments :
- Preliminary toxicological studies indicated that while this compound shows promise as an enzyme inhibitor, it is essential to evaluate its safety profile comprehensively before clinical applications can be considered.
Q & A
Q. What are the optimal synthetic routes for tert-butyl [3-(hydroxymethyl)phenyl] carbonate, and how do reaction conditions influence yield?
The compound is typically synthesized via carbamate formation using tert-butyl phenyl carbonate and aldehydes under mild conditions. Key steps include:
- Protection : The tert-butyl group acts as a protective moiety for hydroxyl or amine groups during synthesis .
- Reaction Optimization : Temperature (20–25°C), solvent polarity (e.g., THF or DCM), and stoichiometric ratios (1:1.2 of phenyl carbonate to aldehyde) are critical for yields >80% .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol is recommended for isolating high-purity (>95%) products .
Q. How can researchers validate the structural integrity of this compound during synthesis?
Use a combination of spectroscopic and chromatographic methods:
- NMR : Look for characteristic peaks: δ 1.3–1.5 ppm (tert-butyl CH₃), δ 4.6–5.0 ppm (hydroxymethyl CH₂), and δ 7.2–7.8 ppm (aromatic protons) .
- IR : Confirm carbamate C=O stretch at ~1700 cm⁻¹ and hydroxyl O-H stretch at ~3400 cm⁻¹ .
- HPLC-MS : Monitor purity (>95%) and molecular ion [M+H]⁺ matching the theoretical mass (e.g., C₁₂H₁₅NO₄: 237.23 g/mol) .
Q. What are the best practices for handling and storing this compound to ensure stability?
- Storage : Keep at –20°C in airtight, amber vials under inert gas (N₂/Ar) to prevent hydrolysis or oxidation .
- Handling : Use gloves and work in a fume hood. Avoid exposure to strong acids/bases, which may cleave the tert-butyl group .
Advanced Research Considerations
Q. How do steric and electronic effects of the tert-butyl group influence reactivity in downstream reactions?
The tert-butyl group:
- Steric Hindrance : Shields the carbamate moiety, reducing unwanted nucleophilic attacks (e.g., in peptide coupling) .
- Electronic Effects : Electron-donating nature stabilizes intermediates in Suzuki-Miyaura cross-couplings or Buchwald-Hartwig aminations . Example: In Pd-catalyzed reactions, tert-butyl-protected derivatives show 15–20% higher yields compared to benzyl analogs due to reduced side reactions .
Q. What strategies resolve contradictions in reported spectral data or physical properties (e.g., melting points)?
- Purity Assessment : Re-crystallize samples and compare HPLC retention times with standards .
- Dynamic NMR : Use variable-temperature NMR to detect conformational changes affecting peak splitting .
- Literature Cross-Validation : Cross-reference with high-quality datasets from PubChem or ECHA, avoiding unverified sources .
Q. How can computational modeling predict the compound’s behavior in catalytic systems or biological targets?
- DFT Calculations : Model transition states to predict regioselectivity in nucleophilic substitutions (e.g., at the hydroxymethyl group) .
- Docking Studies : Simulate interactions with enzymes (e.g., esterases) to design prodrugs or enzyme inhibitors .
- MD Simulations : Assess stability in lipid bilayers for drug delivery applications .
Methodological Challenges & Solutions
Q. What are common pitfalls in scaling up synthesis, and how can they be mitigated?
- Exothermic Reactions : Use jacketed reactors with temperature control to manage heat during aldehyde addition .
- Byproduct Formation : Optimize stoichiometry (e.g., 1.05–1.1 eq. of aldehyde) and employ scavengers (e.g., molecular sieves) for water-sensitive steps .
- Yield Drop at Scale : Switch from batch to flow chemistry for improved mixing and heat transfer .
Q. How do researchers differentiate between degradation products and synthetic intermediates?
- LC-MS/MS : Track [M+H]⁺ fragments (e.g., loss of tert-butyl group: –56 Da) .
- Isotopic Labeling : Synthesize ¹³C-labeled analogs to trace hydrolysis pathways .
- Accelerated Stability Studies : Expose the compound to stress conditions (40°C/75% RH) and monitor degradation via TLC or NMR .
Safety & Regulatory Compliance
Q. What are the ecotoxicological implications of improper disposal?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
